An In-depth Technical Guide to N-Methoxy-N,2-dimethylnicotinamide: Properties, Synthesis, and Characterization
An In-depth Technical Guide to N-Methoxy-N,2-dimethylnicotinamide: Properties, Synthesis, and Characterization
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Methoxy-N,2-dimethylnicotinamide, a member of the Weinreb amide family, is a versatile chemical intermediate of significant interest in modern organic synthesis. Its unique structural features, particularly the N-methoxy-N-methylamide moiety attached to a substituted pyridine ring, render it a valuable building block for the construction of complex molecules, including pharmacologically active compounds. This guide provides a comprehensive overview of the physical and chemical properties of N-Methoxy-N,2-dimethylnicotinamide, a detailed protocol for its synthesis, and a summary of its key characterization data. The strategic advantage of employing Weinreb amides lies in their ability to react with organometallic reagents in a controlled manner to yield ketones, avoiding the over-addition that often plagues reactions with other carboxylic acid derivatives. This controlled reactivity makes N-Methoxy-N,2-dimethylnicotinamide a strategic choice for synthetic chemists aiming for precise molecular architectures.
Molecular Structure and Properties
The foundational attributes of N-Methoxy-N,2-dimethylnicotinamide are summarized below, providing a snapshot of its molecular identity and key computed properties.
| Property | Value | Source |
| CAS Number | 469864-28-6 | [1] |
| Molecular Formula | C₉H₁₂N₂O₂ | [1] |
| Molecular Weight | 180.20 g/mol | [1] |
| Topological Polar Surface Area (TPSA) | 42.43 Ų | --- |
| logP (octanol-water partition coefficient) | 1.02342 | --- |
| Hydrogen Bond Acceptors | 3 | --- |
| Rotatable Bonds | 2 | --- |
Note: TPSA and logP values are computationally predicted and serve as estimations of the molecule's polarity and lipophilicity, respectively.
The structure of N-Methoxy-N,2-dimethylnicotinamide is depicted in the following diagram:
Caption: Molecular structure of N-Methoxy-N,2-dimethylnicotinamide.
Synthesis of N-Methoxy-N,2-dimethylnicotinamide
The synthesis of N-Methoxy-N,2-dimethylnicotinamide is achieved through the formation of a Weinreb amide, a robust and widely utilized method in organic chemistry for the preparation of ketones and aldehydes.[2] This process involves the coupling of a carboxylic acid derivative, in this case, 2-methylnicotinic acid, with N,O-dimethylhydroxylamine.[3] The reaction can proceed via the activation of the carboxylic acid, for example, by converting it to the corresponding acid chloride.
The general synthetic pathway is illustrated below:
Caption: General synthetic scheme for N-Methoxy-N,2-dimethylnicotinamide.
Detailed Experimental Protocol
This protocol outlines a representative procedure for the synthesis of N-Methoxy-N,2-dimethylnicotinamide from 2-methylnicotinic acid.
Materials:
-
2-Methylnicotinic acid
-
Oxalyl chloride or Thionyl chloride
-
N,O-Dimethylhydroxylamine hydrochloride[4]
-
Pyridine or another suitable base
-
Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
Step 1: Formation of 2-Methylnicotinoyl Chloride
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-methylnicotinic acid.
-
Suspend the acid in an excess of oxalyl chloride or thionyl chloride.
-
Add a catalytic amount of N,N-dimethylformamide (DMF) if using oxalyl chloride.
-
Stir the mixture at room temperature until the reaction is complete, as indicated by the cessation of gas evolution and the dissolution of the solid.
-
Remove the excess oxalyl chloride or thionyl chloride under reduced pressure to yield the crude 2-methylnicotinoyl chloride, which is typically used in the next step without further purification.
Step 2: Synthesis of N-Methoxy-N,2-dimethylnicotinamide
-
In a separate flame-dried round-bottom flask under an inert atmosphere, dissolve N,O-dimethylhydroxylamine hydrochloride in anhydrous dichloromethane (DCM).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add pyridine (or another suitable base) to the solution.
-
Dissolve the crude 2-methylnicotinoyl chloride from Step 1 in anhydrous DCM and add it dropwise to the N,O-dimethylhydroxylamine solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers and wash sequentially with a saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure N-Methoxy-N,2-dimethylnicotinamide.[5]
Chemical Reactivity and Stability
N-Methoxy-N,2-dimethylnicotinamide, as a Weinreb amide, exhibits characteristic reactivity. The key feature is its reaction with organometallic reagents (e.g., Grignard reagents, organolithiums) to form a stable chelated tetrahedral intermediate. This intermediate is resistant to further nucleophilic attack and collapses to a ketone upon aqueous workup. This controlled reactivity prevents the formation of tertiary alcohol byproducts, a common issue with other acylating agents.[2][6]
The compound is generally stable under standard laboratory conditions. However, it is susceptible to hydrolysis under strong acidic or basic conditions, which would cleave the amide bond. Long-term storage should be in a cool, dry place, protected from moisture. For nicotinamide-containing compounds, stability can also be influenced by the buffer system in aqueous solutions.[7][8]
Spectroscopic Characterization
¹H NMR Spectroscopy:
-
Aromatic Protons: Signals corresponding to the three protons on the pyridine ring are expected in the aromatic region (typically δ 7.0-9.0 ppm).
-
N-Methyl Group: A singlet integrating to three protons is expected for the N-methyl group.
-
O-Methyl Group: A singlet integrating to three protons is expected for the O-methyl group.
-
2-Methyl Group: A singlet integrating to three protons is expected for the methyl group at the 2-position of the pyridine ring.
¹³C NMR Spectroscopy:
-
Carbonyl Carbon: A signal for the amide carbonyl carbon is expected in the range of δ 165-175 ppm.
-
Aromatic Carbons: Signals for the carbons of the pyridine ring will appear in the aromatic region.
-
N-Methyl and O-Methyl Carbons: Signals for the N-methyl and O-methyl carbons are expected in the aliphatic region.
-
2-Methyl Carbon: A signal for the methyl group at the 2-position will also be in the aliphatic region.
Infrared (IR) Spectroscopy:
-
A strong absorption band corresponding to the C=O stretching vibration of the amide group is expected around 1630-1680 cm⁻¹.
-
C-N stretching vibrations and aromatic C=C and C=N stretching vibrations will also be present.
Mass Spectrometry (MS):
-
The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (180.20 g/mol ).
-
Fragmentation patterns would likely involve the loss of the methoxy group, the N-methyl group, and cleavage of the amide bond.
Safety and Handling
N-Methoxy-N,2-dimethylnicotinamide should be handled in a well-ventilated area, and appropriate personal protective equipment, including gloves and safety glasses, should be worn. Avoid inhalation of vapors and contact with skin and eyes. Store the compound in a tightly sealed container in a cool, dry place.[1]
Conclusion
N-Methoxy-N,2-dimethylnicotinamide is a valuable synthetic intermediate with well-defined reactivity, primarily governed by the Weinreb amide functionality. Its synthesis from readily available 2-methylnicotinic acid is straightforward, following established protocols for Weinreb amide formation. While detailed experimental data for this specific compound is not widely published, its properties and spectroscopic characteristics can be reliably predicted based on analogous structures. This guide provides a solid foundation for researchers and scientists to understand, synthesize, and utilize N-Methoxy-N,2-dimethylnicotinamide in their synthetic endeavors.
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